molecular formula C18H25BrClN3O B13431893 3-Bromo-7-chloro Hydroxychloroquine

3-Bromo-7-chloro Hydroxychloroquine

Cat. No.: B13431893
M. Wt: 414.8 g/mol
InChI Key: CLHXZISPNNJNLN-UHFFFAOYSA-N
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Description

3-Bromo-7-chloro Hydroxychloroquine is a derivative of hydroxychloroquine, a well-known antimalarial and immunomodulatory drug. This compound is characterized by the presence of bromine and chlorine atoms attached to the hydroxychloroquine structure, which may impart unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-chloro Hydroxychloroquine typically involves the halogenation of hydroxychloroquine. The process begins with the preparation of hydroxychloroquine, followed by the selective bromination and chlorination at specific positions on the quinoline ring. Common reagents used in these reactions include bromine and chlorine sources, such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2), under controlled conditions to ensure selective substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-chloro Hydroxychloroquine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules .

Scientific Research Applications

3-Bromo-7-chloro Hydroxychloroquine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-7-chloro Hydroxychloroquine is similar to that of hydroxychloroquine. It interferes with lysosomal activity and autophagy, interacts with membrane stability, and alters signaling pathways and transcriptional activity. These actions result in the inhibition of cytokine production and modulation of certain co-stimulatory molecules, contributing to its immunomodulatory effects .

Comparison with Similar Compounds

Similar Compounds

    Hydroxychloroquine: The parent compound, used for its antimalarial and immunomodulatory properties.

    Chloroquine: Another antimalarial drug with a similar structure but higher toxicity.

    2-Hydroxychloroquine: A less toxic derivative of chloroquine.

Uniqueness

3-Bromo-7-chloro Hydroxychloroquine is unique due to the presence of bromine and chlorine atoms, which may enhance its chemical reactivity and biological activity compared to its parent compound, hydroxychloroquine .

Properties

Molecular Formula

C18H25BrClN3O

Molecular Weight

414.8 g/mol

IUPAC Name

2-[4-[(3-bromo-7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol

InChI

InChI=1S/C18H25BrClN3O/c1-3-23(9-10-24)8-4-5-13(2)22-18-15-7-6-14(20)11-17(15)21-12-16(18)19/h6-7,11-13,24H,3-5,8-10H2,1-2H3,(H,21,22)

InChI Key

CLHXZISPNNJNLN-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1Br)Cl)CCO

Origin of Product

United States

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